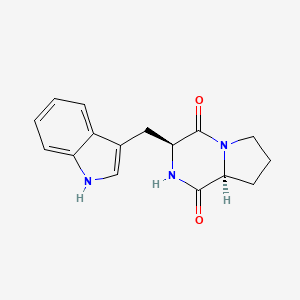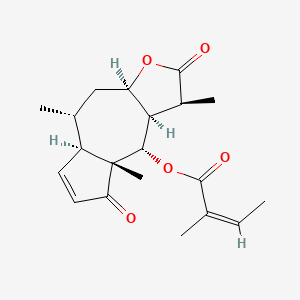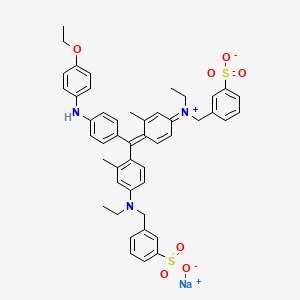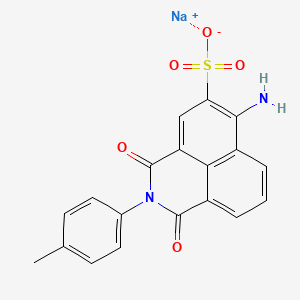
Brocresine
Vue d'ensemble
Description
Brocresine, also known as NSD 1055, is an aromatic L-amino acid decarboxylase inhibitor . It has a molecular formula of C7H8BrNO2, an average mass of 218.048 Da, and a monoisotopic mass of 216.973831 Da .
Physical And Chemical Properties Analysis
Brocresine’s physical and chemical properties include its molecular formula (C7H8BrNO2), average mass (218.048 Da), and monoisotopic mass (216.973831 Da) . Further details about its solubility, melting point, boiling point, etc., are not provided in the available resources.Applications De Recherche Scientifique
Parkinson's Disease Application
Brocresine, an aromatic L-amino acid decarboxylase inhibitor, has been shown to potentiate the therapeutic effects of levodopa in Parkinson's disease. This suggests its utility in enhancing Parkinson's disease treatment outcomes (Howse & Matthews, 1973).
Inhibition of Histidine Decarboxylase
Brocresine and its metabolites inhibit rat fetal and gastric histidine decarboxylase in vitro. This inhibition also extends to aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa. Such inhibition can influence histamine levels and potentially affect various physiological processes (Ellenbogen et al., 1973).
Impact on Implantation in Mice
Brocresine, when administered during preimplantation stages of pregnancy in mice, significantly reduced the number of blastocysts implanting. This indicates its potential effects on early stages of mammalian reproduction (Cox et al., 1981).
Zollinger-Ellison Syndrome
In cases of Zollinger-Ellison syndrome, brocresine demonstrated a reduction in gastric acid secretion. This finding supports the hypothesis of histamine's role as a mediator of gastrin effect on gastric acid secretion in humans (Levine et al., 1970).
Gastric Secretion Studies
Brocresine's effect on gastric secretory responses was explored in denervated and innervated pouch dogs. The study found that brocresine did not significantly alter responses to exogenous gastrin or histamine, suggesting histamine may not be the final mediator of all gastric stimulation (Fletcher et al., 1969).
Chronic Urticaria
In chronic urticaria patients, brocresine failed to significantly diminish skin histamine and histamine excretion. The slight decrease in clinical symptoms observed was comparable to placebo treatment outcomes (Zachariae et al., 1969).
Mécanisme D'action
Target of Action
Brocresine, also known as NSD-1055, primarily targets two enzymes: Histidine decarboxylase and Aromatic-L-amino-acid decarboxylase . Histidine decarboxylase is involved in the biosynthesis of histamine, a compound that plays a crucial role in immune response. Aromatic-L-amino-acid decarboxylase, on the other hand, is involved in the synthesis of neurotransmitters like dopamine and serotonin .
Mode of Action
Brocresine acts as an inhibitor of both Histidine decarboxylase and Aromatic-L-amino-acid decarboxylase . By inhibiting these enzymes, Brocresine can affect the production of histamine and neurotransmitters, thereby influencing various physiological processes .
Biochemical Pathways
The primary biochemical pathway affected by Brocresine is the synthesis of histamine and neurotransmitters. Histamine synthesis begins with the amino acid histidine, which is converted to histamine by the enzyme histidine decarboxylase . Similarly, the synthesis of neurotransmitters like dopamine and serotonin involves the decarboxylation of specific amino acids, a process catalyzed by Aromatic-L-amino-acid decarboxylase . By inhibiting these enzymes, Brocresine disrupts these pathways and affects the levels of histamine and neurotransmitters in the body .
Pharmacokinetics
It is known that brocresine can cross the blood-brain barrier, suggesting that it can be distributed to the central nervous system .
Result of Action
The inhibition of Histidine decarboxylase and Aromatic-L-amino-acid decarboxylase by Brocresine can lead to a decrease in the levels of histamine and neurotransmitters. This can have various effects at the molecular and cellular levels, potentially influencing immune response and neurological function .
Action Environment
The action of Brocresine, like that of many other drugs, can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect enzyme activity and thus influence the effectiveness of enzyme inhibitors like Brocresine . Additionally, the presence of other substances in the body can also affect the action of Brocresine, potentially leading to drug interactions .
Orientations Futures
While specific future directions for Brocresine are not mentioned in the available resources, the field of aromatic L-amino acid decarboxylase inhibitors continues to be an area of active research. These compounds have potential applications in various medical fields, including neurology and oncology .
Relevant Papers Several papers have been published on Brocresine, including studies on its use in chronic urticaria and Parkinson’s disease . These papers provide valuable insights into the therapeutic potential and pharmacological properties of Brocresine.
Propriétés
IUPAC Name |
5-(aminooxymethyl)-2-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-2-1-5(4-11-9)3-7(6)10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOSJAGFSUDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204080 | |
| Record name | Brocresine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brocresine | |
CAS RN |
555-65-7 | |
| Record name | Brocresin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brocresine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brocresine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROCRESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11F6O06WN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)